molecular formula C12H14FN3 B1468494 ({1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine CAS No. 1343047-02-8

({1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine

Cat. No.: B1468494
CAS No.: 1343047-02-8
M. Wt: 219.26 g/mol
InChI Key: KJEOITGVILNBAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

({1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine is a fluorinated pyrazole-methylamine derivative offered for research and development purposes. Compounds within this chemical class are of significant interest in medicinal chemistry and drug discovery, particularly as synthetic intermediates for the development of novel bioactive molecules . Pyrazole-amine scaffolds are frequently investigated for their potential pharmacological properties. For instance, structurally related Schiff bases derived from pyrazol-4-amine precursors have demonstrated notable cytotoxic effects in anticancer studies, showing activity against hepatocellular carcinoma cell lines (HepG2) by inhibiting DNA synthesis and inducing apoptosis . The incorporation of a 2-fluorobenzyl group at the pyrazole nitrogen may influence the compound's electronic properties and binding affinity, making it a valuable building block for constructing more complex heterocyclic systems like triazoles and thiazoles, which are often explored for their biological activities . Researchers can utilize this compound as a key precursor in the synthesis of novel Schiff bases or other derivatives to be evaluated for various applications, including enzyme inhibition and cell-based assays. This product is strictly intended for laboratory research. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3/c1-14-6-10-7-15-16(8-10)9-11-4-2-3-5-12(11)13/h2-5,7-8,14H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEOITGVILNBAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

({1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with poly(ADP-ribose) polymerase-1 and -2, which are enzymes involved in the DNA damage repair process . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of equilibrative nucleoside transporters, which play a vital role in nucleotide synthesis and regulation of adenosine function . This inhibition can lead to changes in cell function and metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific sites on enzymes such as poly(ADP-ribose) polymerase-1 and -2, leading to their inhibition . This inhibition affects the DNA damage repair process, which can have significant implications for cellular health and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage threshold is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to undergo protodeboronation, a process that involves the removal of a boronic ester group . This interaction can affect metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for predicting the compound’s behavior in biological systems.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles . This localization is crucial for understanding its role in cellular processes and potential therapeutic applications.

Biological Activity

({1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine, with the CAS number 1343047-02-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews available literature on its biological properties, including antimicrobial, antifungal, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C11H13FN2C_{11}H_{13}FN_2, and it features a pyrazole ring substituted with a fluorophenyl group. The presence of both the pyrazole and fluorophenyl moieties suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC11H13FN2
Molecular Weight196.23 g/mol
IUPAC NameThis compound
CAS Number1343047-02-8

Antimicrobial Activity

Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study evaluating the structure-activity relationship (SAR) found that modifications at the phenyl ring can enhance activity against gram-positive bacteria .

Antifungal Activity

The antifungal potential of pyrazole derivatives has been documented extensively. In vitro tests revealed that compounds similar to this compound demonstrated effective inhibition against Fusarium oxysporum and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 30 µg/mL . The presence of electron-withdrawing groups like fluorine is believed to enhance the compound's interaction with fungal cell membranes.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative analysis of several pyrazole derivatives showed that those containing halogen substitutions exhibited improved antimicrobial activity. Specifically, the introduction of a fluorine atom increased the compound's lipophilicity, facilitating better membrane penetration .
  • Antifungal Testing : In a series of experiments, pyrazole derivatives were tested against common fungal pathogens. The results indicated that compounds with a fluorophenyl group had superior antifungal properties compared to their non-fluorinated counterparts, suggesting that fluorination plays a crucial role in enhancing biological activity .

The proposed mechanism for the biological activity of this compound involves interference with cellular processes in microorganisms. It is hypothesized that the compound may inhibit key enzymes involved in cell wall synthesis or disrupt membrane integrity, leading to cell lysis .

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituent on Pyrazole Phenyl Ring Substitution Amine Type Key Differences from Target Compound Reference(s)
({1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine 4-Fluorobenzyl Para-fluorine Methylamine Fluorine position (para vs. ortho)
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine 2-Chloro-4-fluorobenzyl Chlorine + fluorine Primary amine Halogen type (Cl vs. F), pyrazole substitution (3 vs. 4)
{[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine 4-Methylbenzyl Methyl Primary amine Heterocycle (triazole vs. pyrazole), no fluorine
{[1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine Difluoromethyl N/A Methylamine Substituent (difluoromethyl vs. fluorobenzyl)
{[1-(3-Fluorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride 3-Fluorobenzyl Meta-fluorine Primary amine Fluorine position (meta vs. ortho), amine type

Impact of Structural Modifications

  • Meta-fluorinated analogs (e.g., ) may balance electronic effects with reduced steric bulk.
  • Halogen Type : Chlorine substitution (as in ) introduces larger atomic size and polarizability, enhancing halogen bonding but reducing metabolic stability compared to fluorine.
  • Heterocycle Replacement : Triazole-containing compounds (e.g., ) differ in aromaticity and hydrogen-bonding capacity, which can influence solubility and target selectivity.
  • Amine Functionalization : Methylamine (target compound) provides moderate basicity and lipophilicity, while primary amines (e.g., ) may improve solubility but reduce membrane permeability .

Pharmacological Considerations

  • Fluorine Effects : Ortho-fluorine substitution is associated with enhanced metabolic stability and bioavailability due to reduced oxidative metabolism . This is critical in CNS-targeting compounds where blood-brain barrier penetration is essential.
  • Synthetic Accessibility : Hydrogenation of nitro intermediates (e.g., as described in ) is a common route for synthesizing pyrazol-4-amine derivatives, including the target compound.
  • However, the target compound’s methylamine group likely modulates affinity compared to carboxamide-based analogs.

Physical-Chemical Properties

  • Solubility : Primary amines (e.g., ) generally exhibit higher aqueous solubility than methylamines, which may limit the target compound’s formulation options.

Preparation Methods

Synthesis of the 1-(2-fluorophenyl)methyl-pyrazole Intermediate

  • The key intermediate, 1-(2-fluorophenyl)methyl-pyrazole, is typically synthesized by alkylation of pyrazole or pyrazol-4-yl derivatives with 2-fluorobenzyl halides under basic conditions.
  • Common bases include potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO.
  • Reaction temperatures range from room temperature to reflux depending on the reactivity of the alkylating agent.

Introduction of the Methylamine Group at Pyrazole 4-Position

  • The 4-position of the pyrazole ring is functionalized to introduce a methylene amine substituent. This can be achieved by:

    • Reductive amination: Reaction of a pyrazol-4-carbaldehyde intermediate with methylamine or methylamine hydrochloride in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
    • Nucleophilic substitution: Using a suitable leaving group at the 4-position (e.g., halide or tosylate), followed by nucleophilic substitution with methylamine.
  • Reaction conditions typically involve mild heating (25–60 °C) in solvents like methanol, ethanol, or dichloromethane.

Methylation of the Amine (if starting from primary amine)

  • If the intermediate amine is primary, methylation can be performed by:

    • Reductive methylation: Reaction with formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) to selectively methylate the amine.
    • Alkylation: Using methyl iodide or methyl bromide under basic conditions.
  • Careful control of stoichiometry and reaction time is essential to avoid overalkylation or quaternization.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Product Yield (%) Notes
1 Alkylation Pyrazole + 2-fluorobenzyl bromide, K2CO3, DMF, reflux 70–85 Formation of 1-(2-fluorophenyl)methyl-pyrazole intermediate
2 Formylation (if needed) Vilsmeier-Haack formylation at 4-position 60–75 Preparation of pyrazol-4-carbaldehyde intermediate
3 Reductive amination Pyrazol-4-carbaldehyde + methylamine, NaBH(OAc)3, MeOH, rt 65–80 Introduction of methylamine group at 4-position
4 Purification Column chromatography or recrystallization Final product purity >95%

Research Findings and Optimization Data

  • Literature reports emphasize the importance of reaction temperature and solvent choice in optimizing yields and selectivity during alkylation and reductive amination steps.
  • The use of sodium triacetoxyborohydride in reductive amination provides milder conditions and higher selectivity compared to sodium cyanoborohydride, reducing side reactions.
  • Purification by silica gel chromatography or recrystallization from ethanol typically affords the product in high purity suitable for further biological evaluation.
  • Structural confirmation is performed by NMR, mass spectrometry, and elemental analysis.

Comparative Notes on Related Compounds

Compound Variant Molecular Weight (g/mol) Key Differences in Preparation
{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine 205.23 Base synthetic route as described above
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-methoxyphenyl)methyl]amine 263.31 Additional methoxybenzyl substitution requiring extra alkylation steps
N-{[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylethane-1,2-diamine 248.30 Incorporates ethane-1,2-diamine moiety, synthesis involves different amination strategy

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ({1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves nucleophilic substitution and reductive amination. For example:

  • Step 1 : Alkylation of a pyrazole precursor (e.g., 1H-pyrazol-4-ylmethanol) with 2-fluorobenzyl chloride under basic conditions (e.g., NaH in DMF) to introduce the 2-fluorophenylmethyl group.
  • Step 2 : Methylamine coupling via reductive amination using NaBH3_3CN or Pd/C-mediated hydrogenation.
  • Critical Factors : Solvent choice (aprotic solvents like THF improve nucleophilicity), temperature (60–80°C for substitution), and stoichiometric ratios (excess methylamine ensures complete conversion). Yield optimization requires monitoring by TLC or LC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Techniques :

  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., aromatic protons near 7.2–7.4 ppm for 2-fluorophenyl, pyrazole protons at ~7.8 ppm). 19^{19}F NMR identifies fluorine environments (−115 to −120 ppm for aryl-F).
  • HRMS : High-resolution mass spectrometry validates molecular formula (C12_{12}H14_{14}FN3_3).
  • IR : Peaks at ~1600 cm1^{-1} (C=N stretching) and ~1500 cm1^{-1} (C-F bending) confirm functional groups.
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds are standard .

Q. What preliminary biological screening assays are recommended for this compound?

  • Assays :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, JAK2) using fluorescence-based ADP-Glo™ assays.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) to evaluate affinity (Ki_i values).
    • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent controls (DMSO ≤0.1%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Strategy :

  • Substituent Variation : Synthesize derivatives with halogen (Cl, Br), methyl, or methoxy groups on the pyrazole or fluorophenyl ring.
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or HDACs.
  • In Vivo Validation : Prioritize derivatives with <10 µM IC50_{50} in zebrafish xenograft models for tumor suppression.
    • Data Analysis : Multivariate regression correlates logP, polar surface area, and bioactivity .

Q. What mechanistic pathways explain contradictory cytotoxicity data across cell lines?

  • Hypothesis Testing :

  • Metabolic Stability : Perform liver microsome assays (human/rat) to assess CYP450-mediated degradation.
  • Membrane Permeability : Use Caco-2 monolayers to measure apparent permeability (Papp_{app}) and efflux ratios.
  • Target Engagement : CRISPR-Cas9 knockout of suspected targets (e.g., Bcl-2) in resistant cell lines.
    • Resolution : Contradictions may arise from differential expression of drug transporters (e.g., P-gp) or metabolic enzymes .

Q. How can X-ray crystallography resolve ambiguities in the compound’s binding mode?

  • Protocol :

  • Co-crystallization : Soak protein crystals (e.g., carbonic anhydrase IX) with 5 mM compound in 20% PEG 3350.
  • Data Collection : Use synchrotron radiation (λ = 0.978 Å) for high-resolution (<2.0 Å) diffraction.
  • Refinement : SHELXL for structure solution; validate with Rfree_{free} < 0.25.
    • Insights : Identify hydrogen bonds (e.g., pyrazole N-H···protein backbone) and hydrophobic contacts (fluorophenyl with Phe residues) .

Q. What computational methods predict off-target interactions and toxicity risks?

  • Tools :

  • Molecular Dynamics (MD) : Simulate binding to hERG channels (50 ns trajectories) to assess cardiotoxicity.
  • QSAR Models : Use ADMET Predictor™ for hepatotoxicity and Ames mutagenicity profiles.
  • Pan-Assay Interference Compounds (PAINS) Filters : Rule out redox-cycling or aggregator behavior via ZINC15 database screening.
    • Validation : Compare predictions with experimental data from Tox21 assays .

Methodological Notes

  • Contradictory Data : Address discrepancies (e.g., varying IC50_{50} values) by standardizing assay protocols (e.g., ATP concentration in kinase assays) and validating with orthogonal methods (SPR vs. ITC for binding affinity) .
  • Synthetic Challenges : Mitigate byproducts (e.g., di-alkylated pyrazole) using protecting groups (Boc for amines) or flow chemistry for precise reaction control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
({1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine
Reactant of Route 2
Reactant of Route 2
({1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.